molecular formula C13H7BrN2O3S B3512690 2-(1,3-benzothiazol-2-yl)-4-bromo-6-nitrophenol

2-(1,3-benzothiazol-2-yl)-4-bromo-6-nitrophenol

Cat. No.: B3512690
M. Wt: 351.18 g/mol
InChI Key: NUBQYHUNJBSOOS-UHFFFAOYSA-N
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Description

Benzothiazole is a bicyclic compound consisting of the fusion of benzene and thiazole rings . It’s a core structure found in a variety of biologically active compounds . The 2nd position of benzothiazole is often substituted with various groups to form different derivatives .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. One common approach involves the reaction of 2-aminothiophenol with different reagents . Another method reported involves the use of 2-bromo benzothiazole and phenylboronic acid pinacol ester, catalyzed by Pd (dppf)Cl 2 CH 2 Cl 2 in the presence of K 2 CO 3 and DMF .


Molecular Structure Analysis

The benzothiazole nucleus is formed by the fusion of the thiazole ring with a benzene ring . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .


Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles . These reactions can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .

Mechanism of Action

While the specific mechanism of action for “2-(1,3-benzothiazol-2-yl)-4-bromo-6-nitrophenol” is not available, benzothiazole derivatives have been found to exhibit a range of biological activities. They are effective against various types of cancer cell lines through a multitude of mechanisms .

Safety and Hazards

The safety and hazards associated with a specific benzothiazole derivative would depend on its exact molecular structure. For example, 2-(1,3-benzothiazol-2-yl)acetonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Benzothiazole derivatives continue to attract great interest from researchers due to their high biological and pharmacological activity . Future research will likely continue to explore the synthesis of new benzothiazole derivatives and their potential applications, particularly in the field of medicinal chemistry .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-bromo-6-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrN2O3S/c14-7-5-8(12(17)10(6-7)16(18)19)13-15-9-3-1-2-4-11(9)20-13/h1-6,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBQYHUNJBSOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-benzothiazol-2-yl)-4-bromo-6-nitrophenol
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2-(1,3-benzothiazol-2-yl)-4-bromo-6-nitrophenol
Reactant of Route 6
2-(1,3-benzothiazol-2-yl)-4-bromo-6-nitrophenol

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